1-(Aminomethyl)-7-methylnaphthalene
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Overview
Description
1-(Aminomethyl)-7-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with an aminomethyl group at the first position and a methyl group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-7-methylnaphthalene can be synthesized through several methods. One common approach involves the Mannich reaction, where a naphthalene derivative undergoes aminomethylation using formaldehyde and a primary or secondary amine. The reaction typically requires acidic conditions and can be carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-7-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to an amine or other reduced forms.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl₃) and appropriate solvents.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-(Aminomethyl)-7-methylnaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-7-methylnaphthalene involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
1-(Aminomethyl)naphthalene: Lacks the methyl group at the seventh position, resulting in different chemical and physical properties.
7-Methylnaphthalene: Lacks the aminomethyl group, affecting its reactivity and applications.
1-(Aminomethyl)-2-methylnaphthalene: Similar structure but with the methyl group at the second position, leading to different steric and electronic effects .
Uniqueness: 1-(Aminomethyl)-7-methylnaphthalene is unique due to the specific positioning of the aminomethyl and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H13N |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
(7-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-7H,8,13H2,1H3 |
InChI Key |
GWQDLAWCLGWYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2CN)C=C1 |
Origin of Product |
United States |
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